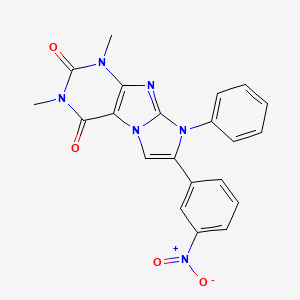
1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a nitrophenyl group and a phenyl group attached to an imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-f]purine Core: The imidazo[2,1-f]purine core can be synthesized through a cyclization reaction involving a suitable purine derivative and an imidazole derivative under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrophenyl and phenyl groups can facilitate binding to these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the nitrophenyl group, which may result in different chemical and biological properties.
1,3-Dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the phenyl group, which may affect its reactivity and applications.
Uniqueness
1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione is unique due to the presence of both the nitrophenyl and phenyl groups, which impart specific chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and binding affinity in various contexts, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H16N6O4 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2,4-dimethyl-7-(3-nitrophenyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H16N6O4/c1-23-18-17(19(28)24(2)21(23)29)25-12-16(13-7-6-10-15(11-13)27(30)31)26(20(25)22-18)14-8-4-3-5-9-14/h3-12H,1-2H3 |
InChI Key |
VXOGYGJVRNUNOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















